molecular formula C15H10F3IN2 B2916231 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 478040-60-7

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No. B2916231
CAS RN: 478040-60-7
M. Wt: 402.159
InChI Key: MCWMTPMTNZVJLF-UHFFFAOYSA-N
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Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazopyridines .


Molecular Structure Analysis

The molecular structure of “6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle .


Chemical Reactions Analysis

The synthesis of imidazopyridines is based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Antituberculosis Agent Development

Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds in the development of new antituberculosis agents. These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structural modification at the C2 and C6 positions, like in the case of 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, can lead to improved potency against TB .

Medicinal Chemistry

The core structure of imidazo[1,2-a]pyridine is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, meaning it is often used as a starting point for the development of new drugs due to its favorable properties .

Organic Synthesis

In organic synthesis, the compound is valuable for constructing diverse heterocyclic scaffolds. Its reactivity allows for various functionalizations, which is essential for creating complex molecules with potential pharmacological activities .

Nanomedicine

While specific applications of this compound in nanomedicine are not directly cited, the broader class of imidazo[1,2-a]pyridines has been explored in the field. Researchers with experience in nanomedicine are investigating these compounds for their potential use in novel drug delivery systems and therapeutic agents .

Radical Reactions and Functionalization

The compound’s structure is amenable to radical reactions, which are useful for direct functionalization. This is particularly important in the development of new pharmaceuticals where specific functional groups can impart desired biological activities .

Drug Discovery

Imidazo[1,2-a]pyridine derivatives are explored in drug discovery for their potential to act as lead compounds. Their structural features make them suitable candidates for further optimization in the drug development process .

Material Science

The imidazo[1,2-a]pyridine moiety is also useful in material science due to its structural character. It can be incorporated into various materials for improved properties or functionalities .

Environmental Chemistry

The compound’s synthesis and functionalization methods are being developed to be more environmentally friendly, such as solvent-free and catalyst-free conditions, which is crucial in green chemistry initiatives .

properties

IUPAC Name

6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWMTPMTNZVJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

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